GV-58

Descripción general

Descripción

GV-58 es un novedoso agonista de los canales de calcio que es selectivo para los canales de calcio tipo N y tipo P/Q. Estos canales son cruciales para regular la liberación de neurotransmisores en las sinapsis. This compound fue desarrollado como una modificación de ®-roscovitina, un agonista conocido de los canales de calcio. This compound ha mostrado potencial como agente terapéutico para trastornos que resultan en debilidad neuromuscular, como el síndrome miasténico de Lambert-Eaton .

Métodos De Preparación

GV-58 se sintetiza a través de una serie de reacciones químicas que comienzan con ®-roscovitina. La ruta sintética implica modificaciones para mejorar su actividad agonista de los canales de calcio mientras se reduce su efecto antagonista de la cinasa dependiente de ciclina. Las condiciones de reacción específicas y los métodos de producción industrial son propietarios y no se divulgan públicamente .

Análisis De Reacciones Químicas

GV-58 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que potencialmente altera su actividad biológica.

Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos, lo que lleva a la formación de análogos con diferentes propiedades.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Lambert-Eaton Myasthenic Syndrome (LEMS) :

- LEMS is an autoimmune disorder that leads to muscle weakness due to the destruction of calcium channels at the neuromuscular junction. GV-58 has been shown to significantly improve synaptic transmission in animal models of LEMS. In a study involving a passive transfer mouse model, this compound enhanced the strength of weakened neuromuscular synapses, demonstrating its potential as a therapeutic agent for LEMS .

-

Spinal Muscular Atrophy (SMA) :

- Research has indicated that this compound can improve neuromuscular function in SMA models. In experiments with SMNΔ7 mice, which exhibit severe neuromuscular deficits, this compound administration led to a 36% increase in grip strength following treatment. Additionally, when combined with a potassium channel blocker, it resulted in a 44% increase in synaptic vesicle release during stimulation .

-

General Neuromuscular Weakness :

- Beyond specific conditions like LEMS and SMA, this compound's ability to enhance calcium influx makes it a candidate for treating various forms of neuromuscular weakness. Its dual action as both a calcium channel agonist and a modifier of synaptic transmission positions it as a versatile therapeutic option .

Data Tables

The following table summarizes key findings from studies on this compound:

Case Study 1: Lambert-Eaton Myasthenic Syndrome

In an experimental setup using mice injected with serum from LEMS patients, this compound was administered to assess its effects on neuromuscular transmission. The results showed that this compound significantly increased presynaptic calcium entry, leading to improved muscle contraction and strength.

Case Study 2: Spinal Muscular Atrophy

In another study involving the SMNΔ7 mouse model for spinal muscular atrophy, this compound was tested for its efficacy in improving muscle function. The compound not only increased grip strength but also enhanced synaptic vesicle release during nerve stimulation, indicating its potential as a treatment strategy for SMA.

Mecanismo De Acción

GV-58 ejerce sus efectos uniéndose a los canales de calcio tipo N y tipo P/Q, ralentizando su desactivación y aumentando la entrada presináptica de calcio durante la actividad. Esto conduce a una liberación mejorada de neurotransmisores en las sinapsis. Los objetivos moleculares de this compound son los propios canales de calcio, y modula su cinética de apertura para prolongar el estado abierto de los canales .

Comparación Con Compuestos Similares

GV-58 es único en comparación con otros agonistas de los canales de calcio debido a su mayor potencia y eficacia. Los compuestos similares incluyen:

®-roscovitina: La molécula madre de this compound, que también actúa como agonista de los canales de calcio pero tiene un efecto antagonista más fuerte de la cinasa dependiente de ciclina.

GV-05: Otro agonista de los canales de calcio con propiedades similares a this compound pero diferente potencia y eficacia.

ML-50: Un compuesto con una fuerte actividad agonista de los canales de calcio, utilizado para la comparación en estudios de investigación

This compound destaca por su acción selectiva sobre los canales de calcio tipo N y tipo P/Q y sus posibles aplicaciones terapéuticas para los trastornos neuromusculares.

Actividad Biológica

GV-58 is a novel compound recognized for its significant biological activity, particularly as a calcium channel agonist. This article delves into the mechanisms, effects, and potential therapeutic applications of this compound, supported by empirical data and case studies.

Overview of this compound

This compound is a synthetic analog derived from (R)-roscovitine, which was originally identified as a cyclin-dependent kinase (Cdk) inhibitor. However, this compound exhibits a markedly reduced Cdk antagonist effect while enhancing its efficacy as a calcium (Ca²⁺) channel agonist. Specifically, it shows approximately three to four times greater potency as a Ca²⁺ channel agonist compared to its predecessor, along with four times higher efficacy in activating these channels .

This compound functions primarily by modifying the gating properties of voltage-gated calcium channels (VGCCs), particularly the N- and P/Q-type channels, which are crucial for neurotransmitter release at synapses. By slowing the deactivation of these channels, this compound increases presynaptic Ca²⁺ entry during neuronal activity. This action enhances neurotransmitter release at neuromuscular junctions, making it a potential therapeutic agent for conditions characterized by neuromuscular weakness, such as Lambert-Eaton Myasthenic Syndrome (LEMS) .

Electrophysiological Studies

Electrophysiological experiments have demonstrated that this compound can significantly increase transmitter release in neuromuscular junctions affected by LEMS. In passive transfer mouse models of LEMS, this compound application resulted in nearly doubling the transmitter release compared to controls . This effect is comparable to that achieved with 3,4-diaminopyridine (DAP), another drug used in LEMS treatment.

| Study | Effect on Transmitter Release | Comparison Drug | Effect |

|---|---|---|---|

| Fukunaga et al. (1983) | Increased by ~100% | DAP | Similar increase |

Case Studies

In recent studies utilizing the passive-transfer model of LEMS, this compound was tested alongside DAP. The combination therapy exhibited a supra-additive effect on neurotransmitter release, suggesting that these agents may work synergistically to enhance treatment outcomes for patients with LEMS .

Potential Applications

Given its mechanism and effects on Ca²⁺ channels, this compound holds promise for treating various neuromuscular disorders beyond LEMS. The compound's ability to enhance neurotransmitter release could be beneficial in conditions like myasthenia gravis and other syndromes characterized by impaired synaptic transmission.

Future Directions

Ongoing research is focused on further elucidating the structure-activity relationship of this compound and its analogs. New derivatives based on the this compound structure are being developed to optimize their pharmacological profiles and expand their therapeutic potential . Additionally, behavioral studies in animal models are necessary to correlate electrophysiological improvements with functional outcomes.

Propiedades

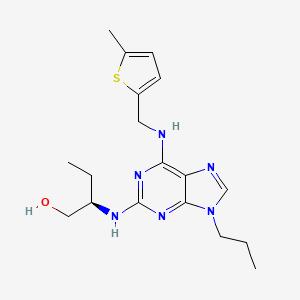

IUPAC Name |

(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6OS/c1-4-8-24-11-20-15-16(19-9-14-7-6-12(3)26-14)22-18(23-17(15)24)21-13(5-2)10-25/h6-7,11,13,25H,4-5,8-10H2,1-3H3,(H2,19,21,22,23)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTXJOUVBMUSGY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is (2R)-2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol (GV-58) and what is its mechanism of action?

A1: this compound is a novel calcium channel agonist that selectively targets N- and P/Q-type voltage-gated calcium channels, which are crucial for neurotransmitter release at neuromuscular junctions [, ]. This compound binds to these channels and slows their deactivation (closing), leading to increased calcium influx into the presynaptic terminal during nerve stimulation []. This enhanced calcium influx then promotes greater neurotransmitter release, strengthening synaptic transmission [].

Q2: What makes this compound a promising therapeutic candidate for neuromuscular diseases like Lambert-Eaton Myasthenic Syndrome (LEMS)?

A2: LEMS is characterized by auto-immune attacks on presynaptic P/Q-type calcium channels, leading to impaired neurotransmission and muscle weakness []. This compound's ability to enhance calcium influx through these channels directly addresses this impairment []. Studies using a passive transfer mouse model of LEMS have demonstrated that this compound significantly strengthens weakened neuromuscular synapses []. Furthermore, combining this compound with 3,4-diaminopyridine (3,4-DAP), a potassium channel blocker commonly used to treat LEMS, shows a synergistic effect, completely restoring neurotransmitter release at LEMS model neuromuscular junctions []. This suggests a potential for more effective treatment strategies with fewer side effects.

Q3: Has this compound shown efficacy in other models of neuromuscular weakness besides LEMS?

A3: Yes, this compound has demonstrated positive results in a severe spinal muscular atrophy (SMA) mouse model (SMNΔ7) []. Both bath application and subcutaneous administration of this compound significantly improved neuromuscular transmission in these mice []. Notably, the combination of this compound and 3,4-DAP yielded a greater improvement in muscle strength compared to either drug alone []. This finding further supports the potential of this compound as a therapeutic option for different neuromuscular diseases.

Q4: Does this compound impact the aging process at the neuromuscular junction?

A4: Research suggests that this compound might hold therapeutic potential for age-related decline in muscle strength (dynapenia) []. A study examining age-related changes at the neuromuscular junction in mice found that older mice (25-30 months) exhibited reduced transmitter release []. Acute application of this compound in these aged mice significantly increased neurotransmitter release, suggesting that this compound could be beneficial in mitigating age-related neuromuscular decline [].

Q5: Are there any potential advantages of this compound over existing treatments for neuromuscular diseases?

A5: While further research is needed, this compound demonstrates several promising advantages. Firstly, its selective action on N- and P/Q-type calcium channels suggests a potentially favorable safety profile with fewer off-target effects []. Secondly, its synergistic action with 3,4-DAP highlights the possibility of combination therapies to achieve complete restoration of neuromuscular function []. Finally, its potential efficacy in both LEMS and SMA models, as well as its positive effects in aged mice, points towards a broader therapeutic application in various neuromuscular disorders [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.